4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride
Description
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a piperidine derivative featuring a 1,2,3-triazole ring substituted with methyl groups at positions 4 and 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. The triazole moiety contributes to hydrogen bonding and aromatic interactions, which are critical for receptor binding and metabolic stability.
Properties
IUPAC Name |
4-(4,5-dimethyltriazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-7-8(2)12-13(11-7)9-3-5-10-6-4-9;/h9-10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZMIFASYRWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-1H-1,2,3-triazole with piperidine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit anticancer properties. The triazole ring in 4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride is believed to enhance the compound's ability to inhibit tumor growth. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial disruption.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Triazole derivatives are known for their efficacy against fungal infections and have been explored as potential treatments for resistant strains of bacteria and fungi . The specific mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.
Neuroprotective Effects
Recent studies suggest that this compound exhibits neuroprotective effects. It has been observed to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in microglial cells . This action highlights its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Interaction
The compound interacts with various enzymes critical for cellular processes. For instance, it has been shown to inhibit topoisomerase IV, an enzyme essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Cellular Transport Mechanisms
Transport studies indicate that the compound is actively transported into cells via organic cation transporters. This transport is crucial for its biological activity as it determines the compound's availability within target tissues .
Case Study 1: Anticancer Research
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced markers of inflammation and neuronal damage. This suggests a promising therapeutic role for this compound in neurodegenerative conditions where inflammation plays a critical role .
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Triazole Advantage : The 4,5-dimethyltriazole in the target compound offers metabolic stability and hydrogen-bonding capacity, distinguishing it from esters (e.g., boronic) or amines.
- Positional Isomerism : Substituent positions on piperidine (e.g., 3 vs. 4) significantly affect bioactivity, as seen in paroxetine analogs .
- Salt Forms: Hydrochloride salts improve solubility but may alter crystallinity, as noted in pharmacopeial standards .
Biological Activity
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride (CAS: 2549032-13-3) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 4,5-dimethyl-2H-1,2,3-triazole moiety. Its molecular formula is with a molecular weight of 216.71 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2549032-13-3 |
| Molecular Formula | C9H17ClN4 |
| Molecular Weight | 216.71 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains.
In vitro tests revealed that certain triazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The anticancer potential of compounds containing triazole rings has been well-documented. Research indicates that these compounds can inhibit tumor growth in various cell lines. For example:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Triazole Derivative A | HeLa | <1.0 |
| Triazole Derivative B | CaCo-2 | <1.5 |
| Triazole Derivative C | HT29 | <1.8 |
These results demonstrate the ability of triazole-containing compounds to induce cytotoxicity in cancer cells .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. The presence of the triazole moiety is crucial for its activity against various biological targets.
Case Studies
A notable study examined the synthesis and biological evaluation of several piperidine derivatives incorporating the triazole ring. The results indicated that these compounds exhibited promising activity against both bacterial and cancer cell lines .
In one case study involving a derivative similar to our compound, researchers observed a significant reduction in cell viability in human breast cancer cells with an IC50 value below 1 µg/mL after treatment for 48 hours.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride?
- Methodological Answer : Multi-step synthesis typically involves coupling a triazole derivative with a piperidine precursor under controlled conditions. For triazole-piperidine hybrids, reaction parameters (e.g., temperature, solvent polarity, and pH) must be optimized to ensure regioselectivity and minimize side products. The final step often involves salt formation with hydrochloric acid to enhance stability . Purity is assessed via HPLC, and intermediates should be characterized by and LC-MS to confirm structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve substituent positions on the triazole and piperidine rings.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data collection (e.g., synchrotron sources) improves accuracy, particularly for resolving hydrogen bonding in hydrochloride salts .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular formula, while LC-MS monitors reaction progress .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent or counterions) can be resolved using SHELXL’s TWIN and BASF commands for twinned data. For high-resolution datasets, anisotropic displacement parameters refine atomic positions more accurately. Validation tools like PLATON should be used to check for missed symmetry or voids .
Q. What strategies are recommended for improving the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reagent Optimization : Use coupling agents like EDCI/HOBt for amide bond formation to reduce racemization.
- Temperature Control : Maintain low temperatures (-10°C to 0°C) during sensitive steps (e.g., diazotization).
- Workup Procedures : Liquid-liquid extraction with dichloromethane/water can isolate intermediates efficiently.
- Salt Formation : Adjust HCl stoichiometry during final precipitation to avoid excess acid, which can degrade the product .
Q. How can researchers design biological assays to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK or EGFR families) based on structural homology to triazole-containing inhibitors.
- Assay Conditions : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays with purified kinase domains.
- Data Analysis : Calculate IC values via dose-response curves and validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) .
Q. What analytical approaches resolve contradictions in purity assessments between HPLC and ?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
